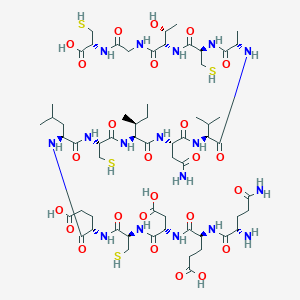
Kohlensäure-2,5-Dioxo-1-pyrrolidinyl-2-(Ethenylsulfonyl)ethylester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbonic Acid 2,5-Dioxo-1-pyrrolidinyl 2-(Ethenylsulfonyl)ethyl Ester (CADP2ESE) is a compound that has recently been studied for its potential applications in various scientific fields. This compound has been found to have a wide range of biochemical and physiological effects that have yet to be fully explored.
Wissenschaftliche Forschungsanwendungen
Proteomforschung
Die Proteomforschung, die sich mit Proteinen und ihren Funktionen befasst, kann von dieser Verbindung profitieren. Sie kann bei der Synthese von Peptiden und Proteinen für die Forschung eingesetzt werden und so zum Verständnis der Proteinstruktur und -funktion beitragen .
Medizinische Bildgebung
Die Derivate der Verbindung können bei der Synthese von Kontrastmitteln für medizinische Bildgebungsverfahren wie PET (Positronen-Emissions-Tomographie) verwendet werden. Dies könnte die Qualität der Bildgebung verbessern und bessere diagnostische Werkzeuge liefern .
Wirkmechanismus
Target of Action
It has been noted that the compound has potential applications in drug delivery and gene therapy . This suggests that its targets could be specific tissues or cells where the drugs or genes need to be delivered.
Mode of Action
The compound is capable of forming nanoparticles, which can deliver drugs to specific target tissues . In gene therapy, it can serve as a building block for gene-delivery vectors, facilitating the targeted delivery of genes to specific cells .
Pharmacokinetics
Its ability to form nanoparticles suggests that it may have unique distribution properties, potentially allowing for targeted delivery of drugs or genes .
Result of Action
The molecular and cellular effects of the compound’s action would likely depend on the specific drugs or genes being delivered. By forming nanoparticles or gene-delivery vectors, the compound could facilitate targeted delivery and potentially enhance the efficacy of the drugs or genes .
Biochemische Analyse
Biochemical Properties
Carbonic Acid 2,5-Dioxo-1-pyrrolidinyl 2-(Ethenylsulfonyl)ethyl Ester plays a significant role in biochemical reactions, particularly in the reversible linking of amines to thiol-modified DNA . This compound interacts with various enzymes and proteins, facilitating the formation of stable yet reversible bonds. The interactions primarily involve the formation of covalent bonds between the amine groups of proteins or enzymes and the thiol groups of modified DNA. This reversible linking is crucial for studying protein-DNA interactions and other biochemical processes.
Molecular Mechanism
At the molecular level, Carbonic Acid 2,5-Dioxo-1-pyrrolidinyl 2-(Ethenylsulfonyl)ethyl Ester exerts its effects through specific binding interactions with biomolecules. The compound forms covalent bonds with amine groups on proteins and enzymes, facilitating reversible linking with thiol-modified DNA . This interaction can lead to enzyme inhibition or activation, depending on the specific context and target molecules. Additionally, the compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Carbonic Acid 2,5-Dioxo-1-pyrrolidinyl 2-(Ethenylsulfonyl)ethyl Ester change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term studies in vitro and in vivo have demonstrated that the compound can have lasting effects on cellular processes, particularly in the context of reversible linking and protein-DNA interactions.
Dosage Effects in Animal Models
The effects of Carbonic Acid 2,5-Dioxo-1-pyrrolidinyl 2-(Ethenylsulfonyl)ethyl Ester vary with different dosages in animal models. At lower doses, the compound effectively facilitates reversible linking without causing significant adverse effects. At higher doses, toxic or adverse effects may be observed, including potential disruptions in cellular function and metabolic processes . Threshold effects have been noted, where the compound’s activity significantly changes beyond a certain dosage, highlighting the importance of precise dosage control in experimental settings.
Metabolic Pathways
Carbonic Acid 2,5-Dioxo-1-pyrrolidinyl 2-(Ethenylsulfonyl)ethyl Ester is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical activity. The compound’s role in reversible linking involves interactions with enzymes that catalyze the formation and cleavage of covalent bonds between amine and thiol groups . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism and biochemical processes.
Transport and Distribution
Within cells and tissues, Carbonic Acid 2,5-Dioxo-1-pyrrolidinyl 2-(Ethenylsulfonyl)ethyl Ester is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target areas, where it can exert its biochemical effects . The compound’s distribution is crucial for its activity, as it needs to reach specific cellular compartments to interact with target biomolecules effectively.
Subcellular Localization
The subcellular localization of Carbonic Acid 2,5-Dioxo-1-pyrrolidinyl 2-(Ethenylsulfonyl)ethyl Ester is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound reaches its intended targets, facilitating its role in reversible linking and other biochemical processes. The compound’s activity can be influenced by its localization, as it needs to be in proximity to target biomolecules to exert its effects.
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-ethenylsulfonylethyl carbonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO7S/c1-2-18(14,15)6-5-16-9(13)17-10-7(11)3-4-8(10)12/h2H,1,3-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJPUQNFPDYCHBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CS(=O)(=O)CCOC(=O)ON1C(=O)CCC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50582508 |
Source


|
| Record name | 1-({[2-(Ethenesulfonyl)ethoxy]carbonyl}oxy)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50582508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
918822-70-5 |
Source


|
| Record name | 1-({[2-(Ethenesulfonyl)ethoxy]carbonyl}oxy)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50582508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














